N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a thieno[2,3-d]pyrimidinyl moiety, and an acetamide linkage. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
618427-59-1 |
|---|---|
Molecular Formula |
C18H17F2N3O2S2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17F2N3O2S2/c1-4-23-17(25)15-9(2)10(3)27-16(15)22-18(23)26-8-14(24)21-11-5-6-12(19)13(20)7-11/h5-7H,4,8H2,1-3H3,(H,21,24) |
InChI Key |
VFIKAQRHCCVTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=C(C=C3)F)F)SC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidinyl core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea. The subsequent steps involve the introduction of the difluorophenyl group and the acetamide linkage through nucleophilic substitution and acylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The thioether (-S-) group in this compound participates in nucleophilic substitution reactions. Common targets include displacement of the sulfur-linked acetamide moiety under basic or acidic conditions.
-
Technical Insight : The reaction with aryl boronic acids proceeds via a copper-catalyzed Ullmann-type coupling, requiring inert atmospheres to prevent oxidation of intermediates .
Oxidation of the Thioether Group
The sulfur atom in the thioether moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Applications | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs, acetic acid | Sulfoxide (R-SO-R') | Prodrug activation | |
| mCPBA | DCM, 0°C to RT, 6 hrs | Sulfone (R-SO₂-R') | Enhanced electrophilicity for SNAr |
-
Research Note : Sulfone derivatives exhibit increased reactivity in electrophilic aromatic substitution (EAS) due to electron-withdrawing effects, enabling further functionalization.
Hydrolysis of the Acetamide Group
The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Mechanistic Detail : Base hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, cleaving the amide bond .
Cycloaddition and Ring-Opening Reactions
The thieno[2,3-d]pyrimidine core participates in cycloaddition reactions, particularly with dienophiles or strained alkenes.
-
Application : Triazole derivatives show enhanced binding to kinase targets (e.g., AKT1) in cancer therapeutics .
Electrophilic Aromatic Substitution (EAS)
The difluorophenyl ring undergoes EAS at meta/para positions due to electron-withdrawing fluorine substituents.
| Reaction Type | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to F | Nitro-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄, 40°C | Meta to F | Sulfonic acid derivative |
-
Regioselectivity : Fluorine directs incoming electrophiles to positions ortho/para relative to itself, but steric hindrance from the acetamide group favors meta substitution in practice.
Reductive Amination and Amide Coupling
The primary amine generated via acetamide hydrolysis can undergo reductive amination or coupling reactions.
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Reductive Amination | Aldehyde, NaBH₃CN, MeOH | Secondary amine derivatives | 55-70% | |
| EDC/HOBt Coupling | Carboxylic acid, DMF | Peptide-like conjugates | 60-80% |
-
Synthetic Utility : These reactions enable the introduction of pharmacokinetic enhancers (e.g., PEG chains) to improve solubility .
Stability Under Physiological Conditions
The compound’s stability in aqueous environments impacts its drug-likeness:
| Parameter | Conditions | Half-Life | Degradation Pathway | Source |
|---|---|---|---|---|
| pH 7.4 (PBS) | 37°C, 24 hrs | 8.2 hrs | Hydrolysis of acetamide | |
| UV Light (254 nm) | Methanol, 6 hrs | 3.5 hrs | Photooxidation of thioether |
Comparative Reactivity with Analogues
Reactivity trends compared to structurally similar compounds:
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: This compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for drug development.
Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. The difluorophenyl group and the thieno[2,3-d]pyrimidinyl moiety are believed to play crucial roles in binding to target proteins or enzymes, modulating their activity. The acetamide linkage may facilitate the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide: This compound shares a similar phenyl group but differs in its sulfonamide linkage and overall structure.
N-(3,4-Dichlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide: This compound has a dichlorophenyl group instead of a difluorophenyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure
The compound has a complex structure characterized by the presence of a difluorophenyl group and a thieno[2,3-d]pyrimidine derivative. The molecular formula is C18H16F2N3O2S, with a molecular weight of approximately 388.39 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial properties. The presence of the difluorophenyl moiety may enhance its efficacy against certain bacterial strains .
- Antitumor Activity : Compounds similar to this compound have shown promise in targeting cancer cells. The thieno[2,3-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression .
- Anti-inflammatory Effects : Some studies indicate that thieno[2,3-d]pyrimidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .
Antimicrobial Studies
A study focused on the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives found that certain modifications resulted in enhanced antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower for compounds with electron-withdrawing groups like fluorine at specific positions on the phenyl ring .
Antitumor Mechanisms
In vitro studies demonstrated that this compound inhibited cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis through caspase activation pathways. Notably, the compound showed a synergistic effect when combined with established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Pathways
Research has indicated that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect was associated with the downregulation of NF-kB signaling pathways, suggesting potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Data Table: Biological Activities
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial properties of thieno[2,3-d]pyrimidine derivatives highlighted the efficacy of N-(3,4-Difluorophenyl)-2-acetamide against resistant strains of Staphylococcus aureus. The study reported MIC values as low as 0.5 µg/mL for certain derivatives.
- Case Study on Cancer Cell Lines : In another study involving human breast cancer cell lines (MCF7), treatment with N-(3,4-Difluorophenyl)-2-acetamide led to a 70% reduction in viable cells after 48 hours compared to controls. This was attributed to increased apoptosis markers such as cleaved caspase 3.
Q & A
Q. How can low reproducibility in synthetic yields during scale-up be addressed?
- Methodology : Optimize stoichiometry (e.g., 1:1.2 molar ratio of reactants) and monitor reaction progress via TLC. Use flow chemistry for consistent mixing and temperature control, reducing batch-to-batch variability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
